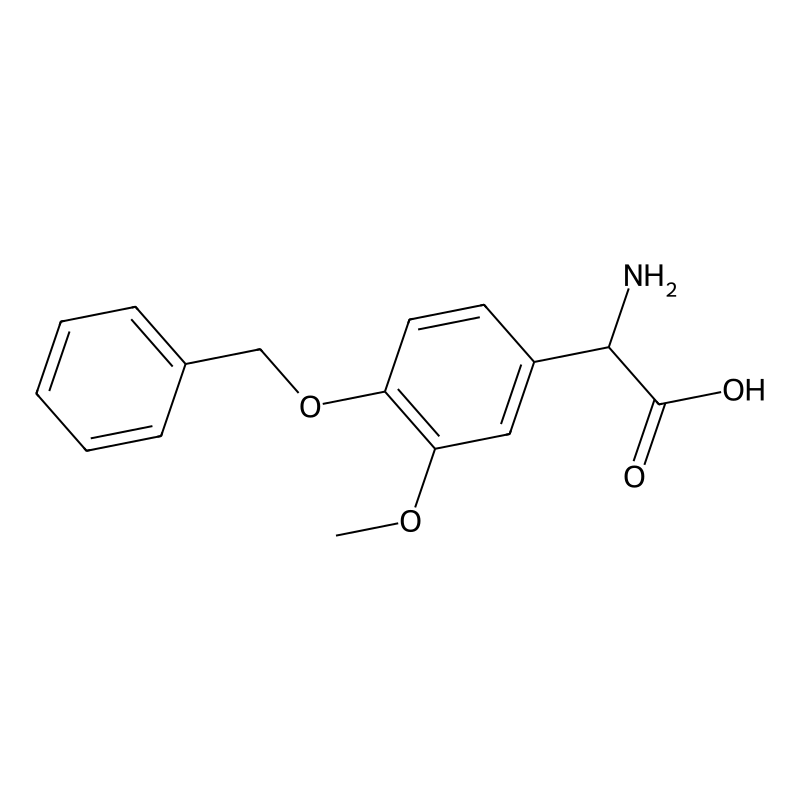

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Current Research on Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic Acid

There is limited information currently available on the specific scientific research applications of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. While scientific databases return entries for the compound, these primarily focus on its structure and basic properties (PubChem: ).

There is some research describing the synthesis of related compounds, such as 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (MDPI: ). This research investigates novel synthetic methods for creating triazolopyridine compounds, a class of molecules with various potential biological activities. However, it does not directly involve Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is an organic compound with the molecular formula and a CAS number of 299164-71-9. This compound is a derivative of phenylalanine, characterized by the presence of a benzyloxy group and a methoxy group on the phenyl ring. The structural complexity of this compound makes it a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

There is no current information available regarding a specific mechanism of action for this compound in biological systems.

- Wear gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can be explored through various transformations:

- Oxidation: This process can yield derivatives such as 3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid.

- Reduction: The compound can undergo reduction to form 3-amino-3-[4-(hydroxy)-3-methoxyphenyl]propanoic acid.

- Substitution: Various acylated or alkylated derivatives can be synthesized, expanding the compound's utility in medicinal chemistry.

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid has been studied for its potential biological activities. It is investigated for:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have implications in drug development.

- Receptor Binding: It has been evaluated for its ability to bind to various receptors, potentially modulating physiological responses.

- Therapeutic Properties: Research indicates possible anti-inflammatory and anticancer activities, suggesting its utility in therapeutic applications.

The synthesis of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid typically involves several key steps:

- Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

- Benzylation: The protected phenylalanine undergoes benzylation to introduce the benzyloxy group at the para position of the phenyl ring.

- Methylation: A methylation reaction introduces the methoxy group, often using methyl iodide in the presence of a base.

- Deprotection: Finally, the protecting group is removed to yield the desired product .

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid finds applications across various fields:

- Pharmaceuticals: As a precursor in drug synthesis, it plays a role in developing new therapeutic agents.

- Agrochemicals: Its properties make it useful in creating compounds that enhance crop protection or growth.

- Material Science: The compound is utilized in developing new materials with tailored properties, such as polymers and resins.

Studies on amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid have focused on its interactions with biological targets. These investigations reveal how the compound may influence enzyme activities and receptor functions, contributing to its potential therapeutic effects. Understanding these interactions aids in optimizing its use in drug development and therapeutic applications .

Several compounds share structural similarities with amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. A comparison highlights its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | Lacks methoxy group | May affect binding properties |

| 3-Amino-3-[4-(methoxy)phenyl]propanoic acid | Lacks benzyloxy group | Influences solubility and stability |

| 3-Amino-3-[4-(hydroxy)phenyl]propanoic acid | Contains hydroxy group | Can form hydrogen bonds affecting interactions |

The combination of both benzyloxy and methoxy groups in amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid enhances its lipophilicity and specific binding interactions, making it distinctive among similar compounds .

Systematic Naming and Molecular Formula

The IUPAC name for this compound is 2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid, reflecting its phenylacetic acid core with specific substituents. Key structural features include:

- A phenyl ring with methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups at positions 3 and 4.

- An α-amino group (-NH₂) and a carboxylic acid (-COOH) on the adjacent carbon.

Molecular Formula: C₁₆H₁₇NO₄

Molecular Weight: 287.31 g/mol.

| Property | Value |

|---|---|

| CAS Registry Number | 299164-71-9 |

| Molecular Formula | C₁₆H₁₇NO₄ |

| Monoisotopic Mass | 287.1158 g/mol |

| XLogP3 | 1.7 (predicted) |

Functional Groups and Stereochemistry

The compound contains four functional groups:

- Amino group: Enables participation in peptide bond formation and chiral synthesis.

- Carboxylic acid: Facilitates salt formation and esterification.

- Benzyloxy group: Enhances lipophilicity, impacting solubility and membrane permeability.

- Methoxy group: Modulates electronic effects on the aromatic ring.

Stereochemically, the α-carbon is a potential stereocenter, though the compound is often synthesized as a racemic mixture unless chiral catalysts are employed.